rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis

Description

Structure and Synthesis

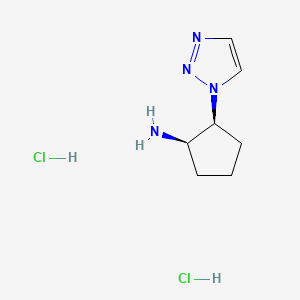

rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis (CAS: EN 300-37162157; molecular formula: C₇H₁₄Cl₂N₄; molecular weight: 350.25 g/mol) is a cyclopentane derivative featuring a cis-configuration at the 1R,2S stereocenters. The compound includes a 1,2,3-triazole ring attached to the cyclopentane backbone via a nitrogen atom, with the amine group at the 1-position and a dihydrochloride salt for enhanced solubility . The triazole moiety is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective reaction yielding 1,4-substituted triazoles under mild conditions .

Properties

Molecular Formula |

C7H14Cl2N4 |

|---|---|

Molecular Weight |

225.12 g/mol |

IUPAC Name |

(1R,2S)-2-(triazol-1-yl)cyclopentan-1-amine;dihydrochloride |

InChI |

InChI=1S/C7H12N4.2ClH/c8-6-2-1-3-7(6)11-5-4-9-10-11;;/h4-7H,1-3,8H2;2*1H/t6-,7+;;/m1../s1 |

InChI Key |

BGVWKQGMGKLYPY-VJBFUYBPSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N2C=CN=N2)N.Cl.Cl |

Canonical SMILES |

C1CC(C(C1)N2C=CN=N2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy

The preparation of rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis typically involves:

- Starting from appropriately substituted cyclopentane precursors or cyclopentanone derivatives.

- Introduction of the amine group at the 1-position of the cyclopentane ring.

- Installation of the 1H-1,2,3-triazole substituent at the 2-position via azide-alkyne cycloaddition or heterocyclization.

- Control of stereochemistry to obtain the cis isomer.

- Conversion of the free amine to the dihydrochloride salt for improved stability and handling.

Key Reactions and Conditions

A representative synthetic route involves the following steps:

Formation of the Cyclopentane Diamine Intermediate

The racemic cyclopentane-1,2-diamine dihydrochloride is prepared by reduction or amination of cyclopentanone derivatives, often using catalytic hydrogenation or reductive amination methods under acidic conditions to favor cis stereochemistry.Heterocyclization to Introduce the Triazole Ring

The triazole ring is formed by a heterocyclization reaction involving the diamine dihydrochloride salt, sodium azide, and triethyl orthoformate in the presence of glacial acetic acid. This reaction proceeds via an azide intermediate that cyclizes to the 1,2,3-triazole under controlled temperature conditions (typically stirring at 35 °C for 42 hours, followed by reflux for 24 hours).Isolation and Purification

After reaction completion, the mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the product. The crude solid is filtered, washed with hot acetonitrile to remove impurities, and purified by flash chromatography on silica gel using methanol-containing eluents.Salt Formation

The purified compound is converted to the dihydrochloride salt by treatment with hydrochloric acid, yielding the stable crystalline form of This compound .

Reaction Scheme Summary

| Step | Reagents and Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Cyclopentanone derivative + reductive amination or catalytic hydrogenation | rac-cyclopentane-1,2-diamine dihydrochloride | Control of cis stereochemistry crucial |

| 2 | rac-cyclopentane-1,2-diamine dihydrochloride + sodium azide + triethyl orthoformate + glacial acetic acid, 35 °C 42 h + reflux 24 h | rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine crude | Heterocyclization to form triazole ring |

| 3 | Acidification with HCl, filtration, washing with hot acetonitrile | This compound | Purification and salt formation |

Detailed Research Outcomes and Characterization

Yield and Purity

- The heterocyclization step typically yields about 40–50% of the desired triazole-substituted cyclopentylamine after purification.

- Elemental analysis confirms the expected composition for C, H, and N consistent with the triazole and cyclopentane framework.

- Purity is verified by chromatographic methods such as flash chromatography and confirmed by NMR and FT-IR spectroscopy.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for the triazole proton near 9.2 ppm (singlet) and cyclopentane ring protons in the 2.5–5.6 ppm range, consistent with cis stereochemistry.

- ^13C NMR displays resonances for triazole carbons (~145 ppm) and cyclopentane carbons (23–66 ppm).

Fourier Transform Infrared Spectroscopy (FT-IR):

- The ν(CH) band around 3140 cm^–1 is indicative of 1-substituted triazoles.

- Additional bands confirm the presence of amine and hydrochloride salt functionalities.

Crystallographic Analysis

- Single-crystal X-ray diffraction (SC-XRD) studies confirm the cis configuration of the cyclopentane ring and the attachment of the 1,2,3-triazole at the 2-position.

- The dihydrochloride salt crystallizes as colorless blocks, stable under ambient conditions.

Stability and Solubility

- The dihydrochloride salt form improves water solubility and stability compared to the free base.

- Soluble in methanol, acetonitrile, and propionitrile, facilitating further synthetic manipulations or biological testing.

Comparative Notes on Related Compounds and Methods

- Similar cyclopentane diamine derivatives functionalized with tetrazole or other azole rings are prepared via analogous heterocyclization reactions involving sodium azide and orthoformates or related reagents, as reported in coordination chemistry studies.

- The use of acid-binding agents such as triethylamine or pyridine is common in related syntheses for controlling reaction pH and improving yields.

- Optimization of leaving groups and nucleophilicity in related systems can enhance reaction efficiency, although this is less critical in the heterocyclization route for triazole formation.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Starting material | rac-cyclopentane-1,2-diamine dihydrochloride | Commercial or synthesized via reductive amination |

| Azide source | Sodium azide | 2.5–3 equiv relative to diamine |

| Cyclization reagent | Triethyl orthoformate | 4 equiv |

| Acid catalyst | Glacial acetic acid | Used to facilitate cyclization |

| Temperature | 35 °C for 42 h, then reflux for 24 h | Controlled to optimize yield |

| Workup | Acidification with concentrated HCl | To precipitate dihydrochloride salt |

| Purification | Flash chromatography on silica gel | Methanol-containing eluents |

| Yield | 40–50% isolated | After purification |

| Characterization | NMR, FT-IR, elemental analysis, SC-XRD | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

- Polarity : The triazole group contributes a dipole moment of ~5 D, enhancing solubility in polar solvents .

- Stability : The triazole ring is chemically inert to hydrolysis, oxidation, and reduction, making the compound suitable for diverse applications .

- Salt Form : The dihydrochloride salt improves aqueous solubility compared to the freebase amine, critical for pharmaceutical formulations .

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Triazole vs. Other Heterocycles

- The 1,2,3-triazole group in the target compound offers superior regioselectivity and stability compared to pyrazole (e.g., rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine, CAS: 2137741-69-4) . Triazoles resist metabolic degradation, whereas pyrazoles may undergo oxidation in vivo .

Impact of Salt Form Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than mono-hydrochloride derivatives (e.g., rac-(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane hydrochloride, CAS: 2137856-17-6) .

Stereochemical Considerations

- The cis-1R,2S configuration of the target compound contrasts with trans isomers (e.g., rac-(1R,2R)-2-methoxycyclopentan-1-amine hydrochloride), which exhibit distinct pharmacokinetic profiles due to spatial hindrance differences .

Biological Applications

- The estradiol-linked triazole derivative () demonstrates targeted anticancer activity, whereas the target compound’s smaller cyclopentane scaffold may favor central nervous system (CNS) penetration due to lower molecular weight (~350 vs. ~500 g/mol) .

Q & A

Basic: What are the key synthetic routes for synthesizing rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis?

Methodological Answer:

The synthesis typically involves:

- Cyclopentane Core Formation : Starting with a cyclopentane derivative (e.g., cyclopentanol or cyclopentanone) functionalized with an amine group at the 1-position .

- Triazole Introduction : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety at the 2-position of the cyclopentane ring .

- Salt Formation : Reaction with hydrochloric acid to produce the dihydrochloride salt, improving solubility and stability .

Critical Step : Control of stereochemistry during amine functionalization using chiral auxiliaries or catalysts to maintain the cis configuration .

Advanced: How can enantiomeric excess (ee) be optimized during synthesis?

Methodological Answer:

- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers post-synthesis .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) in key steps like amine functionalization to favor the (1R,2S) configuration .

- Dynamic Kinetic Resolution : Utilize enzymes or transition-metal catalysts to dynamically resolve racemic intermediates .

Data Contradiction Note : Conflicting ee values may arise from reaction temperature variations; low temperatures (e.g., −20°C) often improve selectivity .

Basic: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify stereochemistry and triazole integration (e.g., singlet at δ 7.8–8.0 ppm for triazole protons) .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry to assess purity (>95%) and molecular ion peaks .

- X-ray Crystallography : For absolute configuration confirmation, particularly in resolving cis vs. trans isomers .

Advanced: How can discrepancies between in vitro and in vivo biological activity data be resolved?

Methodological Answer:

- Bioavailability Studies : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify pharmacokinetic limitations .

- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .

- Dose-Response Modeling : Adjust dosing regimens in animal studies to account for rapid clearance or tissue distribution .

Example : A compound with high in vitro IC but low in vivo activity may require prodrug derivatization to enhance bioavailability .

Basic: How does the dihydrochloride salt form influence physicochemical properties?

Methodological Answer:

- Solubility : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, facilitating biological assays .

- Stability : Enhanced hygroscopicity requires storage under inert conditions (argon, desiccants) to prevent degradation .

- Crystallinity : Salt formation often improves crystallinity, aiding in X-ray structural analysis .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model triazole-cycloalkane interactions with enzymes (e.g., kinases or cytochrome P450) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to prioritize analogs for synthesis .

Advanced: How to address conflicting data in stereochemical assignments?

Methodological Answer:

- VCD Spectroscopy : Vibrational circular dichroism provides unambiguous stereochemical data for small molecules .

- NOE Correlations : Use 2D NOESY NMR to confirm spatial proximity of substituents (e.g., cis vs. trans on cyclopentane) .

- Crystallographic Validation : Compare experimental X-ray data with computational predictions (e.g., Mercury CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.